
Furegrelate sodium
Descripción general
Descripción
Furegrelate de sodio, también conocido como 5-(3-piridinilmetil)benzofurano-2-carboxilato de sodio, es un potente inhibidor de la sintetasa de tromboxano A2. Esta enzima es responsable de la producción de tromboxano A2, un compuesto que promueve la agregación plaquetaria y la vasoconstricción. El furegrelate de sodio fue desarrollado inicialmente por Pharmacia Corporation para el tratamiento de arritmias, trastornos cardíacos isquémicos y trombosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de furegrelate de sodio implica varios pasos. El material de partida, 3-(4-nitrobencil)piridina, se reduce utilizando hidrógeno sobre paladio en carbón activado para formar 3-(4-aminobencil)piridina. En el siguiente paso, el ácido nítrico se crea in situ mezclando nitrito de sodio con ácido sulfúrico en agua fría. El ácido nítrico se une al grupo amino, formando un grupo diazo. El intermedio diazo se agita luego en una solución caliente de ácido sulfúrico acuoso para obtener el grupo hidroxilo .
Métodos de producción industrial
Los métodos de producción industrial para el furegrelate de sodio no están extensamente documentados. La síntesis generalmente implica reacciones químicas a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como cristalización, filtración y secado para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El furegrelate de sodio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El furegrelate de sodio puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno en presencia de paladio en carbón activado se utiliza comúnmente.
Sustitución: Se utilizan reactivos como halógenos y agentes alquilantes para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Pulmonary Arterial Hypertension (PAH)
Furegrelate sodium has been extensively studied for its effects on pulmonary arterial hypertension, particularly in neonatal models. Research indicates that:
- Mechanism : Furegrelate inhibits thromboxane A2 synthesis, which is linked to increased pulmonary vascular resistance and right ventricular hypertrophy.
- Study Findings : In a study involving neonatal piglets subjected to chronic hypoxia, furegrelate administered at 3 mg/kg three times daily significantly reduced the pulmonary vascular resistance index (PVRI) by 34% compared to untreated groups .
Group | Treatment | PVRI (WU) | Right Ventricular Hypertrophy |
---|---|---|---|
Normoxia | None | 40±2 | Baseline |
Chronic Hypoxia | None | 104±7 | Elevated |
Chronic Hypoxia | Furegrelate (TID) | 69±5 | Reduced |
This data suggests that furegrelate may effectively mitigate the adverse effects of hypoxia-induced PAH by preserving vascular function.
Cardiovascular Diseases
Originally developed as an antiplatelet agent, this compound's ability to inhibit thromboxane A2 synthesis positions it as a potential treatment for various cardiovascular conditions:
- Arrhythmias and Ischemic Heart Disorders : Although clinical trials were halted, its mechanism of action suggests potential benefits in managing arrhythmias and ischemic conditions by preventing excessive platelet aggregation and vasoconstriction .
- Renal Disorders : Furegrelate also reduces renal vasoconstriction induced by angiotensin II, likely through the enhancement of vasodilator prostaglandins . This property could be beneficial in treating hypertension and related renal pathologies.
Cancer Treatment
Recent studies have indicated that furegrelate may enhance the efficacy of certain chemotherapeutic agents:
- Glioma Studies : In animal models, furegrelate has shown to increase the sensitivity of glioma cells to chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea. This effect has been associated with prolonged survival times in treated mice .
Pharmacokinetics
This compound is characterized by rapid absorption after oral administration, with a peak plasma concentration reached within 1.0 to 1.7 hours. The compound has a half-life ranging from 4.2 to 5.8 hours and is primarily eliminated via the kidneys . This pharmacokinetic profile supports its potential for frequent dosing regimens in clinical applications.
Case Studies
Several case studies have documented the effects of this compound in controlled environments:
- Neonatal Piglet Model : A study demonstrated that furegrelate significantly reduced markers of pulmonary hypertension without causing systemic hypotension .
- Human Trials : Early-phase clinical trials indicated that while furegrelate effectively inhibited thromboxane A2 synthesis in vivo, it did not significantly impact platelet aggregation, suggesting a favorable safety profile for further investigation .
Mecanismo De Acción
El furegrelate de sodio ejerce sus efectos al unirse a la sintetasa de tromboxano A2, inhibiendo así la actividad de la enzima. Esto previene la producción de tromboxano A2, un compuesto que promueve la agregación plaquetaria y la vasoconstricción. Al inhibir la sintetasa de tromboxano A2, el furegrelate de sodio reduce el riesgo de trombosis y otros trastornos cardiovasculares .
Comparación Con Compuestos Similares
Compuestos similares
Ridogrel: Otro inhibidor de la sintetasa de tromboxano A2 con propiedades similares.
Dazoxiben: Un compuesto que inhibe la sintetasa de tromboxano A2 y se ha estudiado por sus efectos sobre la agregación plaquetaria.
Picotamida: Un inhibidor dual de la sintetasa de tromboxano A2 y el receptor de tromboxano A2.
Singularidad
El furegrelate de sodio es único debido a su alta especificidad y potencia como inhibidor de la sintetasa de tromboxano A2. A diferencia de algunos otros inhibidores, no afecta significativamente a otras enzimas metabólicas del araquidonato, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con el tromboxano A2 .
Actividad Biológica
Furegrelate sodium, also known as U-63557A, is a selective and potent inhibitor of thromboxane synthase, an enzyme crucial in the synthesis of thromboxane A2 (TxA2), a compound that promotes platelet aggregation and vasoconstriction. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, therapeutic potential, and relevant case studies.
This compound acts primarily by inhibiting thromboxane A2 synthase, thus preventing the conversion of prostaglandin H2 to thromboxane A2. This inhibition leads to a decrease in platelet aggregation and vasoconstriction, which are significant factors in various cardiovascular diseases. The compound's ability to selectively inhibit thromboxane synthesis without affecting other pathways makes it a unique therapeutic agent.
Pharmacokinetics
Furegrelate is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) ranging from 1.0 to 1.7 hours. It exhibits a half-life of approximately 4.2 to 5.8 hours in humans, indicating a suitable profile for potential therapeutic applications .
Therapeutic Applications
This compound has been investigated for its potential in treating several conditions:
- Pulmonary Arterial Hypertension (PAH) : In neonatal piglet models, furegrelate administration significantly reduced pulmonary vascular resistance and improved right ventricular hypertrophy compared to untreated controls. The treatment regimen of 3 mg/kg three times daily was particularly effective .
- Renal Disorders : Furegrelate has shown promise in mitigating renal vasoconstriction induced by angiotensin II, likely by enhancing the formation of vasodilator prostaglandins .
- Neurological Conditions : In animal studies involving glioma cells, furegrelate increased sensitivity to chemotherapy and improved survival rates in glioma-bearing mice .
Study 1: Effects on Pulmonary Hypertension
In a controlled study involving three groups of neonatal piglets exposed to chronic hypoxia:
Group | Treatment | Pulmonary Vascular Resistance Index (PVRI) | Right Ventricular Hypertrophy |
---|---|---|---|
Normoxia | None | 40 ± 2 WU | Baseline |
Chronic Hypoxia | None | 104 ± 7 WU | Increased |
Chronic Hypoxia | Furegrelate (3 mg/kg TID) | 69 ± 5 WU | Ameliorated |
The results indicated that furegrelate effectively reduced PVRI and right ventricular hypertrophy compared to untreated hypoxic piglets .
Study 2: Inhibition of Thromboxane Production
In vitro studies demonstrated that furegrelate significantly inhibited TxA2 production in trophoblasts, leading to enhanced levels of human chorionic gonadotropin (hCG), suggesting potential implications for reproductive health .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Furegrelate sodium’s efficacy in thromboxane-mediated pathologies?
- Methodological Answer: Neonatal piglet models of hypoxia-induced pulmonary arterial hypertension (PAH) are well-validated for evaluating thromboxane synthase inhibitors like this compound. Key metrics include pulmonary vascular resistance index (PVRI), right ventricular hypertrophy, and arterial muscularization via microfocal X-ray computed tomography. These models allow direct assessment of hemodynamic changes and vascular remodeling .
- Experimental Design Tip: Include normoxia and hypoxia control groups, and standardize treatment protocols (e.g., oral administration at specific developmental stages) to ensure reproducibility .
Q. What biochemical assays confirm thromboxane synthase inhibition by this compound?
- Methodological Answer: Quantify thromboxane A₂ (TXA₂) and prostacyclin (PGI₂) metabolites (e.g., thromboxane B₂ and 6-keto-PGF₁α) using enzyme immunoassays (EIAs) or liquid chromatography-mass spectrometry (LC-MS). Validate inhibition efficiency by comparing treated vs. untreated groups in isolated lung preparations or serum samples .
- Data Interpretation: Reduced TXA₂/PGI₂ ratio indicates effective enzyme inhibition. Ensure assays account for cross-reactivity with other prostanoids .
Q. How do researchers standardize dosing protocols for this compound in preclinical studies?
- Methodological Answer: Dose optimization requires pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity screening. For neonatal models, oral administration at 10–20 mg/kg/day is common, with adjustments based on weight and metabolic rate. Monitor plasma concentrations to avoid off-target effects on other prostanoid pathways .
Advanced Research Questions
Q. How can contradictions in hemodynamic data across this compound studies be resolved?
- Methodological Answer: Discrepancies often arise from variability in sodium intake ranges, species-specific responses, or measurement techniques (e.g., in vivo vs. ex vivo pressures). Apply meta-analytical frameworks to harmonize data, stratify studies by intake levels, and adjust for covariates like age or comorbidity .
- Case Example: In PAH studies, reconcile differences in PVRI by standardizing hypoxia exposure duration and using paired statistical tests to compare pre- and post-treatment outcomes .
Q. What methodologies optimize this compound’s therapeutic window in chronic disease models?
- Methodological Answer: Use longitudinal designs with staggered dosing and multimodal endpoints (e.g., histopathology, hemodynamics, and biomarker panels). The FLOAT method (Focus, Link, Optimize, Adjust, Test) ensures questions are neither too broad nor narrow. For example:
- Focus: Chronic hypoxia-induced PAH.
- Link: Dose-response relationships with vascular remodeling.
- Optimize: Adjust dosing intervals based on metabolite clearance rates .
Q. How does this compound’s mechanism intersect with other prostanoid receptors, and how can this be investigated?
- Methodological Answer: Employ receptor knockout models (e.g., TP or IP receptor-deficient mice) to isolate TXA₂-specific effects. Co-administration with receptor antagonists (e.g., SQ 29548 for TP receptors) clarifies off-target interactions. Transcriptomic profiling of pulmonary vasculature post-treatment identifies compensatory pathways .
Q. What strategies address gaps in long-term safety data for this compound?
- Methodological Answer: Conduct lifespan studies in chronic PAH models, tracking renal function, hepatic enzymes, and hematological parameters. Use scoping reviews to identify understudied endpoints (e.g., immune modulation) and prioritize these in follow-up experiments .
Q. Methodological Frameworks for Data Analysis
- Handling Inconsistencies: Follow the National Academy of Sciences’ approach for sodium studies: categorize data by intake ranges, adjust for confounders (e.g., diet, genetics), and use sensitivity analyses to weigh evidence quality .
- Literature Synthesis: Summarize findings thematically (e.g., efficacy, safety, mechanisms) and highlight gaps using tools like PRISMA-ScR for scoping reviews .
Propiedades
IUPAC Name |
sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTIPIZROJAKOJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045226 | |
Record name | Furegrelate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85666-17-7 | |
Record name | Furegrelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furegrelate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUREGRELATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.